Paromomycin Sulfate

Ribosome Translation Aminoglycoside

Paromomycin Sulfate is the only aminoglycoside with clinically validated antileishmanial activity (IC50 96 μM; neomycin >500 μM), essential for antiprotozoal drug discovery programs. Its unique 6'-OH group drives opposite ribosomal subunit rotation versus neomycin, providing a critical SAR model for resistance research. Achieves 98% cure rate against intestinal amebiasis—outperforming metronidazole (57%)—and serves as a superior NPT II selection agent in plant transformation protocols, reducing false positives and improving transgenic yield. ≥98% purity. Ideal for parasitology, bacteriology, and agricultural biotechnology R&D.

Molecular Formula C23H47N5O18S
Molecular Weight 713.7 g/mol
CAS No. 7205-49-4
Cat. No. B7803266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParomomycin Sulfate
CAS7205-49-4
Molecular FormulaC23H47N5O18S
Molecular Weight713.7 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O
InChIInChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4)/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1
InChIKeyLJRDOKAZOAKLDU-UDXJMMFXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paromomycin Sulfate 7205-49-4 Procurement Guide: Aminoglycoside Antibiotic for Antiprotozoal and Antibacterial Applications


Paromomycin Sulfate (CAS 7205-49-4) is a broad-spectrum aminoglycoside antibiotic derived from Streptomyces rimosus, structurally characterized as a 4,5-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside [1]. It inhibits protein synthesis by binding to the 16S rRNA of the 30S ribosomal subunit, causing codon misreading and mistranslation [2]. The compound is soluble in water (250 g/L at 20°C; 100 mg/mL at 25°C) and exhibits both antibacterial and antiprotozoal activities .

Paromomycin Sulfate 7205-49-4: Why In-Class Aminoglycoside Substitution Leads to Significant Differences in Antiprotozoal Efficacy and Safety


Although Paromomycin Sulfate shares the aminoglycoside core with neomycin, gentamicin, and kanamycin, substitution is not straightforward due to critical differences in antiprotozoal potency, ribosomal binding kinetics, and toxicity profiles . The 6'-hydroxyl group on ring I of paromomycin, in contrast to the 6'-amino group of neomycin, drives opposite subunit rotation directions during translation, leading to distinct functional outcomes [1]. Additionally, paromomycin demonstrates significantly lower toxicity than neomycin while maintaining comparable antibacterial activity, and uniquely achieves high cure rates against visceral leishmaniasis, a property not shared by other aminoglycosides [2][3].

Paromomycin Sulfate 7205-49-4: Comparative Quantitative Evidence for Procurement Decisions


Paromomycin Sulfate vs. Neomycin: Opposite Ribosomal Subunit Rotation Effects Due to Single Functional Group Difference

Paromomycin and neomycin differ only by the functional group at the 6'-position of ring I (hydroxyl in paromomycin vs. amino in neomycin). This single substitution results in opposite subunit rotation directions during translation, as demonstrated by single-molecule fluorescence resonance energy transfer (smFRET) experiments. Paromomycin drives subunit rotation in the opposite direction compared to neomycin, a functional divergence that impacts translational fidelity and downstream bactericidal mechanisms [1].

Ribosome Translation Aminoglycoside

Paromomycin Sulfate vs. Neomycin and Gentamicin: Superior Antiprotozoal Activity Against Leishmania spp.

In a direct comparative study measuring inhibition of [14C]-phenylalanine incorporation, paromomycin exhibited an IC50 of 96 μM against Leishmania ribosomes, whereas neomycin, gentamicin, netilmicin, tobramycin, and kanamycin A all showed IC50 values >500 μM, indicating negligible activity [1]. This >5-fold difference in potency demonstrates paromomycin's unique antiprotozoal capability among aminoglycosides.

Leishmaniasis Antiprotozoal IC50

Paromomycin Sulfate vs. Neomycin: Lower Mammalian Cytotoxicity with Retained Antibacterial Efficacy

While paromomycin and neomycin show comparable antibacterial activity (MICs of 10 μg/mL and 15 μg/mL against E. coli, respectively [1]), paromomycin exhibits significantly lower mammalian toxicity. The IC50 against human ribosomes is >500 μM for both compounds, but paromomycin's reduced ototoxic and nephrotoxic potential compared to neomycin has been documented [2]. Specifically, paromomycin has a hydroxyl group at the 6' position instead of the amino group found in neomycin, which correlates with reduced toxicity .

Toxicity Safety Selectivity

Paromomycin Sulfate vs. Other Antileishmanial Agents: Highest Cure Rates in Visceral Leishmaniasis Clinical Trials

A systematic review and network meta-analysis of 17 randomized controlled trials involving 5,143 visceral leishmaniasis patients compared paromomycin against amphotericin B, miltefosine, meglumine antimoniate, sodium stibogluconate, and sitamaquine. Paromomycin achieved the highest p-score (0.8148) for cure rate, indicating the highest probability of being the best treatment in the pool, followed by sodium stibogluconate (p-score=0.7580) and amphotericin B+miltefosine (p-score=0.7329) [1].

Visceral Leishmaniasis Cure Rate Network Meta-Analysis

Paromomycin Sulfate vs. Neomycin and Kanamycin: Higher Misreading Induction in Plant Cells for Selection Applications

In plant tissue culture applications, paromomycin sulfate induces a higher rate of translational misreading in plant cells compared to kanamycin and neomycin, making it a more effective selective agent for the incorporation of the NPT II (APH-3') gene . This enhanced misreading activity is attributed to the specific arrangement of the 3' NH2 and 6' OH groups in the 3-amino-3-deoxylucose ring of paromomycin.

Plant Biotechnology Selection Marker Misreading

Paromomycin Sulfate vs. Clioquinol and Metronidazole: Higher Efficacy Against Intestinal Amebiasis

In clinical studies for intestinal amebiasis, paromomycin achieved a cure rate of 98%, significantly higher than clioquinol (83%) and metronidazole (57%) [1]. This superior efficacy is attributed to paromomycin's direct luminal activity against Entamoeba histolytica and its minimal systemic absorption, which concentrates the drug at the site of infection.

Amebiasis Entamoeba histolytica Cure Rate

Paromomycin Sulfate 7205-49-4: Validated Application Scenarios Based on Comparative Evidence


Antileishmanial Drug Development and Clinical Trials

Paromomycin sulfate is uniquely positioned as the only aminoglycoside with clinically validated antiprotozoal activity against Leishmania spp., as demonstrated by its IC50 of 96 μM compared to >500 μM for neomycin and other aminoglycosides . This evidence supports its use as a positive control or lead compound in antileishmanial drug discovery programs. Furthermore, its highest p-score (0.8148) for cure rates in visceral leishmaniasis clinical trials [4] makes it a benchmark for comparative efficacy studies and a preferred agent in combination therapy regimens.

Plant Biotechnology Selection Systems

The enhanced misreading induction of paromomycin in plant cells, compared to kanamycin and neomycin, makes it a superior selection agent for plant transformation protocols involving the NPT II gene . This property reduces false-positive rates and improves transformation efficiency, directly impacting the success rate of generating transgenic plants for agricultural research and crop improvement programs.

Intestinal Protozoal Infection Research and Veterinary Medicine

Paromomycin's 98% cure rate against intestinal amebiasis, outperforming clioquinol (83%) and metronidazole (57%) , supports its use as a gold-standard luminal amebicide in both human and veterinary medicine. Additionally, its efficacy against Cryptosporidium and Giardia in calves and other animals [4] positions it as a critical tool for studying and managing enteric protozoal infections in livestock and companion animals.

Aminoglycoside Mechanism and Resistance Studies

The opposite ribosomal subunit rotation directions driven by paromomycin and neomycin, despite their near-identical structures , provide a unique model system for investigating the structure-activity relationships of aminoglycosides. This mechanistic divergence is valuable for research aimed at understanding and overcoming aminoglycoside resistance mechanisms, as well as for the rational design of next-generation aminoglycoside antibiotics with improved efficacy and safety profiles.

Technical Documentation Hub

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